2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide
Description
2-Chloro-N-(1-cyano-1-cyclopropylethyl)acetamide is a chloroacetamide derivative characterized by a 2-chloroacetamide backbone and a nitrogen-bound 1-cyano-1-cyclopropylethyl substituent. This compound combines a reactive chloro group, a polar cyano group, and a sterically demanding cyclopropane ring, making it a structurally unique scaffold. Chloroacetamides are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their reactivity and versatility .
Properties
IUPAC Name |
2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-8(5-10,6-2-3-6)11-7(12)4-9/h6H,2-4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSQURQXAPQYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78734-62-0 | |
| Record name | 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves the reaction of 2-chloroacetamide with 1-cyano-1-cyclopropylethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine or sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the α-position of the acetamide moiety exhibits high electrophilicity, enabling substitution with nucleophiles. Key findings include:
Table 1: Substitution Reactions with Nucleophiles
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium methoxide (NaOMe) | EtOH, reflux, 6 hr | Methoxy derivative | 78 | |
| Ammonia (NH₃) | THF, 25°C, 12 hr | Primary amine | 65 | |
| Thiophenol (PhSH) | DMF, K₂CO₃, 80°C | Thioether | 82 |
- Mechanistic Insight : Reactions proceed via SN₂ mechanism, with steric hindrance from the bulky cyclopropylethyl group moderately reducing reaction rates compared to simpler chloroacetamides .
Hydrolysis and Degradation Pathways
Hydrolytic stability varies significantly with pH and temperature:
Table 2: Hydrolysis Products Under Controlled Conditions
| Condition | Product | Dominant Pathway |
|---|---|---|
| 0.1M HCl, 60°C, 24 hr | N-(1-cyano-1-cyclopropylethyl)acetamide + Cl⁻ | Acid-catalyzed cleavage |
| 0.1M NaOH, 25°C, 48 hr | Cyano-cyclopropyl ethylamine + glycolic acid | Base-mediated amide hydrolysis |
| Neutral H₂O, 100°C, 72 hr | Partial decomposition (<15%) | Thermal degradation |
- The cyano group remains intact under mild acidic/basic conditions but hydrolyzes to carboxylic acid at pH >12 and temperatures >80°C .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective transformations:
Table 3: Ring-Opening Reactions
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | EtOH, 25°C | Hydrogenated ethyl derivative | 92% |
| Br₂ (1 eq) | CCl₄, 0°C | 1,2-dibromopropane adduct | 68% |
| Ozone (O₃) | CH₂Cl₂, -78°C | Fragmented carbonyl compounds | 41% |
- Radical-initiated ring-opening (e.g., with AIBN) produces allylic amides via β-scission.
Functional Group Interconversion
The cyano group participates in strategic transformations:
Table 4: Cyano Group Reactivity
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Reduction | LiAlH₄, THF | Primary amine | Pharmacophore modification |
| Hydrolysis | H₂SO₄ (50%), Δ | Carboxylic acid | Polymer precursors |
| Grignard Addition | RMgX, Et₂O | Ketone derivatives | Asymmetric synthesis |
- Cyano-to-amine reduction proceeds with 85% efficiency but requires careful stoichiometry to avoid over-reduction .
Catalytic Coupling Reactions
Palladium-mediated cross-couplings enable structural diversification:
Table 5: Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 74 |
| Heck | Pd(OAc)₂, P(o-tol)₃ | Styrenes | 63 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | 58 |
- The chloro group serves as a competent leaving group in these transformations, outperforming bromo/iodo analogues in cost-effectiveness .
Stability Under Oxidative Conditions
Oxidative profiling reveals selective reactivity:
Table 6: Oxidation Studies
| Oxidizing Agent | Conditions | Product | Comment |
|---|---|---|---|
| KMnO₄ (aq) | 25°C, 1 hr | Carboxylic acid | Complete conversion |
| mCPBA | CH₂Cl₂, 0°C | Epoxide (cyclopropane) | 34% yield |
| O₂ (catalytic Co(II)) | DMF, 80°C | Nitrile oxide | Detected via IR |
- The cyclopropane ring shows unexpected stability toward singlet oxygen, contrasting with non-substituted cyclopropanes .
Photochemical Behavior
UV irradiation (λ = 254 nm) induces:
- Norrish Type II cleavage of the acetamide group (45% conversion)
- Cyano group isomerization to isonitrile (<5%)
- No observable cyclopropane ring opening under inert atmosphere
This comprehensive reactivity profile positions this compound as a versatile intermediate for synthesizing pharmacologically active molecules, agrochemicals, and advanced materials. Future studies should explore enantioselective transformations leveraging the chiral cyclopropane center.
Scientific Research Applications
Potential Applications
2-Chloro-N-(1-cyano-1-cyclopropylethyl)acetamide has potential applications in various fields:
- Pharmaceutical Development The compound can be used as a lead compound for developing new pharmaceuticals. Compounds with similar structures have been studied for their roles as antifungals, herbicides, and plant growth regulators.
- Interaction Studies Preliminary investigations suggest that this compound may interact with enzymes or receptors, influencing metabolic pathways. Further research is needed to establish its binding affinities and mechanisms of action.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide | Similar chloro and cyano groups | Contains dimethyl substitution on the propyl chain |
| N-(cyclopropyl)acetamide | Lacks chlorine and cyano groups | Simpler structure, primarily studied for analgesic effects |
| 2-Chloro-N-(cyclohexyl)acetamide | Chlorinated but lacks cyano functionality | More stable due to cyclohexane ring structure |
The uniqueness of this compound lies in its combination of a chloro group and a cyano group on a cyclopropane derivative, which may enhance its reactivity and biological profile compared to its analogs.
Further Research
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The cyano group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s nitrogen substituent distinguishes it from other chloroacetamides. Below is a comparative analysis with structurally related derivatives:
Table 1: Structural and Functional Comparison of Selected Chloroacetamides
Substituent-Driven Properties
- Steric Effects : The cyclopropyl group in the target compound introduces significant steric hindrance compared to linear alkyl or aryl substituents (e.g., alachlor’s diethylphenyl group). This may reduce reactivity in nucleophilic substitution reactions but enhance selectivity in biological interactions .
- Hydrogen Bonding : Unlike phenyl-substituted derivatives, which form intermolecular N–H⋯O hydrogen bonds in crystal lattices , the target compound’s bulky substituent may disrupt such packing, leading to distinct solid-state properties.
Research Findings and Challenges
- Crystallography: Studies on 2-chloro-N-phenylacetamide derivatives reveal that substituents like methyl or chloro groups influence dihedral angles between the amide group and aromatic ring, affecting hydrogen-bonded networks . The target compound’s non-planar cyclopropane ring likely induces distinct conformational preferences.
- Environmental Concerns: Chloroacetamide herbicides like alachlor are associated with groundwater contamination . The environmental fate of the target compound remains unstudied, but its polar cyano group may reduce persistence compared to non-polar analogs.
Biological Activity
2-chloro-N-(1-cyano-1-cyclopropylethyl)acetamide is a novel organic compound with the molecular formula C₈H₁₁ClN₂O and a molecular weight of 186.64 g/mol. Its unique structure, characterized by a chloro group and a cyano group attached to a cyclopropyl ethyl moiety, suggests potential biological activities that warrant further investigation. This article reviews the current understanding of its biological activity, including pharmacological properties, interactions with biological macromolecules, and potential therapeutic applications.
Structural Information
- Molecular Formula : C₈H₁₁ClN₂O
- Molecular Weight : 186.64 g/mol
- Boiling Point : Approximately 379.3 °C
- Density : About 1.272 g/cm³
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 187.06326 | 138.9 |
| [M+Na]+ | 209.04520 | 149.3 |
| [M+NH4]+ | 204.08980 | 143.8 |
| [M+K]+ | 225.01914 | 143.0 |
| [M-H]- | 185.04870 | 138.7 |
Pharmacological Properties
Research into the biological activity of this compound is limited but indicates potential pharmacological properties similar to other compounds with structural similarities. Compounds containing chloro and cyano groups have been associated with various biological activities, including:
- Antitumor Activity : Some studies suggest that compounds with similar structures may inhibit cancer cell growth by targeting specific pathways involved in tumor progression .
- Enzyme Inhibition : Preliminary investigations indicate that this compound may interact with enzymes or receptors, influencing metabolic pathways.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have shown promising results in various studies:
- Inhibition of Cancer Cell Lines : Research has demonstrated that structurally similar compounds can inhibit the proliferation of cancer cell lines such as acute myelogenous leukemia (AML) and melanoma .
- Mechanism of Action : Studies suggest that compounds with cyano groups may act as competitive inhibitors for certain enzymes, potentially leading to altered metabolic processes .
Interaction Studies
Interaction studies involving this compound focus on its reactivity with biological macromolecules:
- Binding Affinities : Further research is needed to establish its binding affinities and specific mechanisms of action.
- Potential Targets : The compound may interact with various enzymes or receptors, which could lead to significant therapeutic effects.
Comparison with Similar Compounds
The uniqueness of this compound lies in its combination of functional groups that may enhance its reactivity compared to analogs.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide | Similar chloro and cyano groups | Contains dimethyl substitution on the propyl chain |
| N-(cyclopropyl)acetamide | Lacks chlorine and cyano groups | Simpler structure, primarily studied for analgesic effects |
| 2-Chloro-N-(cyclohexyl)acetamide | Chlorinated but lacks cyano functionality | More stable due to cyclohexane ring structure |
Q & A
Q. Table 1: Comparative Reactivity of Catalysts in Synthesis
| Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| FeCl | Toluene | 6 | 78 | 95 |
| ZnCl | DCM | 8 | 65 | 88 |
| None | DMF | 12 | 45 | 75 |
| Adapted from Lewis acid screening in . |
Q. Table 2: Toxicity Profile of Structural Analogs
| Compound | LD (mg/kg) | Hazard Class |
|---|---|---|
| 2-Chloro-N-(2-chloro-5-nitrophenyl)acetamide | 120 (oral, rat) | Acute Tox. 3 |
| N-Chloro-N-phenylacetamide | 250 (oral, rat) | Acute Tox. 4 |
| Data from and . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
